2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C18H14N2O5S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the replacement of the phenoxy group with other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes.
Medicine: Research has explored its potential as an anticancer agent, particularly in the inhibition of tumor growth and proliferation.
Wirkmechanismus
The mechanism of action of 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells has also been studied, highlighting its potential as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
2-nitro-N-phenylbenzenesulfonamide: Similar in structure but lacks the phenoxy group, which may affect its reactivity and biological activity.
N-(2-phenoxyphenyl)benzenesulfonamide:
4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide: The nitro group is positioned differently, which can lead to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H14N2O5S |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c21-20(22)16-11-5-7-13-18(16)26(23,24)19-15-10-4-6-12-17(15)25-14-8-2-1-3-9-14/h1-13,19H |
InChI-Schlüssel |
RYBGJIIDADXNQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.